molecular formula C27H56N2O4S B010541 AMMONIUM SULFOBETAINE-2, TECH., 90 CAS No. 103683-19-8

AMMONIUM SULFOBETAINE-2, TECH., 90

Cat. No.: B010541
CAS No.: 103683-19-8
M. Wt: 504.8 g/mol
InChI Key: RHUVRHBLSZCMHE-UHFFFAOYSA-N
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Description

3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule. This compound is known for its high solubility in water and its ability to interact with various biological molecules, making it useful in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate involves its interaction with biological membranes and proteins. The compound’s zwitterionic nature allows it to form stable complexes with various biomolecules, enhancing their solubility and stability. It can also modulate the activity of enzymes by altering their conformation and interaction with substrates .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate
  • N,N-Dimethyl-N-(2-methacryloyloxyethyl)-N-(3-sulfopropyl)ammonium betaine

Uniqueness

3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate is unique due to its specific structure, which imparts distinct physicochemical properties such as high water solubility and strong interaction with biological molecules. These properties make it particularly useful in applications requiring high stability and solubility, such as in drug delivery and protein stabilization .

Biological Activity

Ammonium Sulfobetaine-2, Tech., 90 is a zwitterionic compound that has garnered interest for its unique properties and potential applications in various fields, including biomedicine and materials science. This article explores its biological activity, focusing on its antibacterial properties, biocompatibility, and applications in antifouling technologies.

Overview of Ammonium Sulfobetaine-2

Ammonium sulfobetaine compounds are characterized by their zwitterionic nature, containing both positive and negative charges within the same molecule. This unique structure contributes to their solubility in water and their ability to interact with various biological systems without eliciting significant immune responses.

Antibacterial Activity

Research indicates that ammonium sulfobetaine derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of cationic polymethacrylates modified with sulfobetaine, which demonstrated effective antibacterial activity against Escherichia coli and other pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 20 μg/mL, indicating potent antibacterial effects .

The mechanism behind the antibacterial activity of ammonium sulfobetaine involves disruption of bacterial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of bacterial membranes, leading to cell lysis and death. Furthermore, modifications such as block copolymerization enhance both the antimicrobial efficacy and reduce hemolytic activity, making these compounds suitable for biomedical applications .

Biocompatibility

Biocompatibility is crucial for any compound intended for medical or environmental applications. Studies have shown that ammonium sulfobetaine exhibits low toxicity to eukaryotic cells. In particular, experiments with zebrafish embryos demonstrated minimal adverse effects, suggesting a favorable safety profile for potential use in aquaculture and other biological systems .

Applications in Antifouling Technologies

The antifouling properties of ammonium sulfobetaine have been extensively studied due to their potential to prevent biofilm formation on surfaces. Zwitterionic polymers derived from sulfobetaine have shown promising results in reducing protein adsorption and biofouling by marine organisms such as barnacles and diatoms .

Comparative Study of Antifouling Efficacy

Compound TypeAntifouling EfficacyBiocompatibilityMIC (μg/mL)
Cationic PolymethacrylatesModerateHigh10-20
Block CopolymersHighModerate15-25
Zwitterionic PolymersVery HighVery High5-15

Case Studies

  • Antimicrobial Coatings : Coatings incorporating ammonium sulfobetaine were applied to medical devices to prevent biofilm formation. Results indicated a significant reduction in microbial colonization compared to standard coatings.
  • Aquaculture Applications : In aquaculture settings, ammonium sulfobetaine was tested for its ability to inhibit bacterial growth in fish farming environments. The results showed a marked decrease in pathogenic bacteria while maintaining fish health.
  • Food Packaging : Recent developments have explored using ammonium sulfobetaine in smart food packaging systems. Its antimicrobial properties help extend shelf life by inhibiting spoilage organisms .

Properties

IUPAC Name

3-[acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H56N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(3,4)25-23-28(27(2)30)22-21-26-34(31,32)33/h5-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUVRHBLSZCMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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